3-Thienylethyl formamide

Description

Contextualization of Formamides as Strategic Intermediates in Organic Synthesis

Formamides are a class of organic compounds that are widely recognized as versatile intermediates in a multitude of chemical transformations. researchgate.net Their utility stems from the formyl group (-CHO), which can serve as a protecting group for amines in complex syntheses, such as in peptide chemistry. researchgate.net Beyond protection, formamides are valuable precursors for the synthesis of other important functional groups and molecular frameworks. For instance, they can be reduced to form corresponding amines or dehydrated to yield isocyanides.

Furthermore, formamides are employed as reagents in specific name reactions, such as the Vilsmeier-Haack reaction for the formylation of aromatic compounds, and can act as effective Lewis bases in certain transformations. researchgate.net Their role extends to industrial applications where they serve as solvents and are used in the production of pharmaceuticals and other specialty chemicals. researchgate.netwikipedia.org The strategic importance of formamides lies in their ability to be readily prepared and subsequently converted into a diverse array of other functionalities, making them a cornerstone in the synthetic chemist's toolbox. researchgate.netresearchgate.net

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry and Materials Science

Thiophene and its derivatives are a highly important class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing a sulfur atom. nih.govnumberanalytics.com This structural motif imparts unique electronic and chemical properties, making thiophene-based molecules cornerstones in both medicinal chemistry and materials science. nih.govmdpi.com The thiophene ring is considered a bioisostere of benzene, meaning it has similar physicochemical properties, which allows for its incorporation into biologically active molecules to modulate their properties. cognizancejournal.com

In medicinal chemistry, thiophene derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govcognizancejournal.com Several commercial drugs incorporate the thiophene nucleus, highlighting its therapeutic importance. nih.gov In the realm of materials science, the electron-rich nature of the thiophene ring makes it an excellent building block for organic semiconductors. researchgate.net These materials are integral to the development of organic electronics, finding applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The versatility of thiophene derivatives in both biological and material contexts underscores their profound significance in contemporary chemical research. mdpi.comresearchgate.net

Hierarchical Structural Definition and Core Architectural Features of N-(2-Thienylethyl)formamide

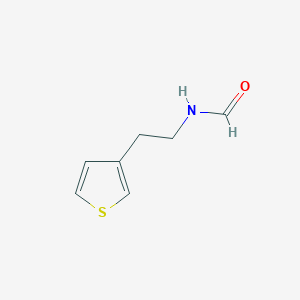

N-(2-Thienylethyl)formamide is a molecule with the chemical formula C₇H₉NOS. labcompare.comcalpaclab.com Its structure is characterized by three key components: a thiophene ring, an ethyl linker, and a formamide (B127407) functional group. The thiophene is a five-membered aromatic heterocycle containing a sulfur atom. This ring is attached at its 2-position to an ethyl (-CH₂CH₂-) group. The other end of this ethyl chain is bonded to the nitrogen atom of a formamide (-NHCHO) group. This arrangement makes it a secondary amide. The presence of the thiophene ring contributes to the molecule's aromaticity and potential for π-π stacking interactions, while the formamide group can participate in hydrogen bonding.

| Property | Value |

| CAS Number | 28783-49-5 |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Colourless Oil |

| Solubility | Chloroform (B151607), DCM, Ethyl Acetate (B1210297) |

Table 1: Chemical and Physical Properties of N-(2-Thienylethyl)formamide calpaclab.comchemicalbook.com

Overview of Current Research Trajectories and Definitive Scope of Academic Inquiry

Current research involving N-(2-Thienylethyl)formamide primarily focuses on its utility as a synthetic intermediate. It has been used in attempts to prepare analogues of papaverine, a known isoquinoline (B145761) alkaloid, highlighting its role as a sulfur analogue in the synthesis of isoquinoline-like structures. chemicalbook.com The compound undergoes various chemical reactions, including oxidation of the thiophene ring to sulfoxides or sulfones, reduction of the formamide group to an amine, and electrophilic substitution on the thiophene ring.

Studies have explored its potential as a building block for more complex heterocyclic systems. For instance, it can be a precursor in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives, which are structurally related to compounds with significant biological activity. google.com Research is also directed towards its potential biological activities, with preliminary investigations into its antimicrobial and anticancer properties. The academic inquiry into N-(2-Thienylethyl)formamide is thus centered on its synthetic applications and the exploration of the biological relevance of the molecules derived from it.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

N-(2-thiophen-3-ylethyl)formamide |

InChI |

InChI=1S/C7H9NOS/c9-6-8-3-1-7-2-4-10-5-7/h2,4-6H,1,3H2,(H,8,9) |

InChI Key |

GXGGHYDFSKCLPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCNC=O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidations of N 2 Thienylethyl Formamide and Analogues

Mechanistic Studies of N-Formylation Reaction Pathways

The synthesis of N-(2-Thienylethyl)formamide, like other formamides, primarily involves the formation of an amide bond between 2-thienylethylamine and a formylating agent. This process can be understood through different mechanistic lenses, including nucleophilic acyl substitution and radical pathways.

Nucleophilic Acyl Substitution Mechanisms in Amine Formylation

The most common route for the N-formylation of amines is the nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of a formylating agent.

The general pathway proceeds through two main steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-thienylethylamine attacks the carbonyl carbon of the formylating agent (e.g., formic acid, acetic formic anhydride). This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom gains a negative charge. byjus.comuomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. masterorganicchemistry.comlibretexts.org The specific leaving group depends on the formylating agent used. For instance, when using formic acid, the leaving group is ultimately water, while for acetic formic anhydride (B1165640), it is an acetate (B1210297) anion. scispace.com

The reactivity of the acyl compound is a key factor. Acid halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive due to resonance stabilization. byjus.comuomustansiriyah.edu.iq The reaction can be promoted under basic conditions, which generate a more potent nucleophile, or acidic conditions, which protonate the carbonyl group, making it more electrophilic and converting the leaving group into a better one. libretexts.orgbyjus.com

A variety of reagents can be used for the N-formylation of amines, each with its own advantages. A practical and convenient procedure utilizes aqueous 85% formic acid with a solvent like toluene (B28343) under reflux with a Dean-Stark trap to remove the water formed during the reaction. scispace.com Other reported methods employ reagents such as acetic formic anhydride, chloral, and activated formic esters. scispace.com

Radical Pathways in Formamide (B127407) Formation and Transformation

While nucleophilic substitution is the standard synthetic route, formamides can also be formed through radical-based mechanisms, particularly under high-energy conditions relevant to prebiotic or interstellar chemistry. nih.govoup.com These pathways are generally characterized by low energy barriers. acs.org

One proposed gas-phase mechanism involves a two-step reaction:

The coupling of formaldehyde (B43269) (H₂CO) and an amino radical (NH₂) to form a radical intermediate (H₂CONH₂). researchgate.net

The dissociation of this intermediate, yielding formamide and a hydrogen atom. researchgate.net

Simulations of high-energy events, such as laser-induced dielectric breakdown, have shown that formamide can decompose into reactive radicals like CN• and NH•. These species can then react further to form more complex molecules, including nucleobases. nih.govnih.gov

The formamide group itself can undergo transformations involving radical intermediates. For example, a photoinduced, iron(III) chloride-catalyzed C–H activation can lead to the formation of C–S and C–Se bonds. This process proceeds through a hydrogen atom transfer (HAT) from the carbon alpha to the amide nitrogen by a chlorine radical, generating a stabilized alkyl radical that can then react with disulfides or diselenides. nih.gov

Transformations and Derivatizations Involving the Formamide Functionality

The formamide group in N-(2-Thienylethyl)formamide is a versatile functional handle that can be subjected to various chemical transformations, including cleavage of the amide bond or conversion into other functional groups.

Selective Amide Bond Cleavage and Hydrolysis Investigations

Amide bonds are known for their kinetic stability, which is crucial for the structure of peptides and proteins. However, under specific conditions, the amide bond in N-(2-Thienylethyl)formamide can be cleaved.

Hydrolysis: The most common method for amide bond cleavage is hydrolysis, which can be performed under acidic or basic conditions with heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as an ammonium (B1175870) ion) yields a carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a very poor leaving group. This step is typically the most difficult. The amide anion is immediately protonated by the carboxylic acid formed, driving the reaction to completion. uomustansiriyah.edu.iq

Theoretical studies on the hydrolysis of formamide derivatives have explored various pathways, including direct hydrolysis involving one water molecule and water-assisted hydrolysis with two water molecules. These studies indicate that the water-assisted pathway, where a second water molecule facilitates proton transfer, generally has a lower energy barrier. nih.gov

Other Cleavage Methods: Beyond hydrolysis, other methods have been developed for amide bond cleavage. These include reductive methods using reagents like lithium in the presence of a catalytic amount of naphthalene, which can convert amides to the corresponding amines. organic-chemistry.org Transition metal ions with sufficient Lewis acidity can also coordinate to the amide bond and initiate cleavage. rsc.org For instance, a gold(III)-triggered reaction has been shown to achieve selective peptide bond cleavage under mild aqueous conditions. nih.gov

Conversion to Thioamides and Other Chalcogen-Containing Amide Analogues

A significant transformation of the formamide functionality is its conversion to isosteric analogues where the carbonyl oxygen is replaced by a heavier chalcogen, such as sulfur (to form a thioamide) or selenium (to form a selenoamide). This substitution alters the electronic and steric properties of the amide bond. nih.gov Resonance effects are strengthened in the order of formamide < thioformamide (B92385) < selenoformamide < telluroformamide, as the polarizability of the larger chalcogens can better accommodate charge density. acs.orgfigshare.com

The conversion of N-(2-Thienylethyl)formamide to its corresponding thioamide, N-(2-Thienylethyl)thioformamide, is achieved through thionation. This process typically involves heating the amide with a thiating (or thionating) reagent.

A variety of reagents and methods have been developed for the conversion of amides to thioamides, ranging from classical high-temperature methods to milder, more recent protocols.

Classical Reagents:

Phosphorus Pentasulfide (P₄S₁₀): Also known as Berzelius reagent, this is a traditional reagent for thionation, often used in refluxing solvents like toluene or pyridine. mdpi.com

Lawesson's Reagent: This reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is another widely used and effective thiating agent that often provides cleaner reactions and higher yields than P₄S₁₀. mdpi.comresearchgate.net

Modern and Milder Methodologies: In recent years, the development of new thiating reagents has focused on improving reaction conditions, functional group tolerance, and operational simplicity.

Elemental Sulfur (S₈): In combination with a base or other reagents, elemental sulfur can be used to synthesize thioamides. For example, a three-component reaction of arylpropynes, formamides, and elemental sulfur mediated by KF can produce aryl propanethioamides. mdpi.com

Sodium Sulfide (B99878) (Na₂S): An efficient and practical method uses sodium sulfide as the sulfur source in water for the synthesis of thioamides from aldehydes and N-substituted formamides. mdpi.comorganic-chemistry.org

Phosphorus Trichloride Derivatives: A mixture of PSCl₃/H₂O/Et₃N allows for a rapid and efficient synthesis of thioamides under solventless microwave irradiation conditions. organic-chemistry.org

Dithiocarbamate Salts: Novel reagents such as N-isopropyldithiocarbamate isopropyl ammonium salt have been developed for the convenient, one-pot transformation of amides to thioamides under mild conditions with short reaction times. mdpi.comnih.govresearchgate.netresearchgate.net

The table below summarizes various thiating reagents and the general conditions for the conversion of amides to thioamides.

| Reagent | Typical Conditions | Notes |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry toluene, xylene, or pyridine | Classical, powerful reagent; can have side reactions. |

| Lawesson's Reagent | Reflux in THF or toluene | Widely used, often cleaner than P₄S₁₀. |

| Elemental Sulfur (S₈) + Amine | Microwave irradiation, solvent-free | Shorter reaction times compared to classical methods. mdpi.com |

| Sodium Sulfide (Na₂S) | In water | Practical and efficient aqueous method. organic-chemistry.org |

| PSCl₃/H₂O/Et₃N | Solventless, microwave irradiation | Rapid and efficient protocol. organic-chemistry.org |

| N-isopropyldithiocarbamate isopropyl ammonium salt | Acetonitrile, room temperature | One-pot, short reaction times, mild conditions. nih.govresearchgate.netresearchgate.net |

For the synthesis of other chalcogen-containing analogues, such as selenoamides, reagents like Woollins' reagent (a phosphorus-selenium analog of Lawesson's reagent) can be employed for the direct selenation of amides. nih.gov

Reductive Transformations of the Formamide Group

The formamide group in N-(2-Thienylethyl)formamide is susceptible to reduction by powerful hydrating agents, most notably lithium aluminum hydride (LiAlH₄). Unlike less reactive borohydride (B1222165) reagents, LiAlH₄ is capable of completely reducing the amide carbonyl group (C=O) to a methylene (B1212753) unit (-CH₂-). ucalgary.calibretexts.org This transformation provides a direct synthetic route to the corresponding secondary amine.

The reaction proceeds via a two-step mechanism. Initially, a hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the formamide. ucalgary.ca This creates a tetrahedral intermediate. Subsequently, the oxygen atom coordinates to the aluminum species, forming a good leaving group. The intermediate then collapses, eliminating the oxygen moiety and generating a transient, highly reactive iminium ion. A second, rapid hydride attack on the iminium carbon completes the reduction, yielding the final amine product after an aqueous workup. ucalgary.ca

Applying this to N-(2-Thienylethyl)formamide, the expected product is N-methyl-2-(thiophen-2-yl)ethan-1-amine. This reaction effectively converts the formyl group into a methyl group, providing a key method for synthesizing N-methylated thienylethylamine derivatives.

| Reactant | Reagent | Solvent | Product | Transformation Type |

|---|---|---|---|---|

| N-(2-Thienylethyl)formamide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (B95107) (THF) | N-methyl-2-(thiophen-2-yl)ethan-1-amine | Full Amide Reduction |

Rearrangement Reactions Involving the Formamide Moiety

The N-(2-Thienylethyl)formamide structure is an ideal substrate for intramolecular cyclization reactions, particularly the Bischler-Napieralski reaction. This acid-catalyzed rearrangement is a powerful method for synthesizing fused heterocyclic systems, specifically 3,4-dihydroisoquinoline (B110456) analogues. wikipedia.orgorganic-chemistry.org In this context, the reaction facilitates an intramolecular electrophilic aromatic substitution, where the thiophene (B33073) ring acts as the nucleophile. wikipedia.org

The reaction is typically promoted by dehydrating acids such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a refluxing solvent. wikipedia.orgorganic-chemistry.org The mechanism involves the activation of the formamide carbonyl oxygen by the Lewis acid. This is followed by the elimination of the oxygen atom to form a highly electrophilic nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by the electron-rich C3 position of the thiophene ring, which is ortho to the ethyl side chain. The subsequent loss of a proton re-aromatizes the thiophene ring system and completes the cyclization, yielding a 4,5-dihydrothieno[2,3-c]pyridine (B3121492). This reaction serves as a prime example of how the formamide moiety can be utilized to construct more complex, fused heterocyclic structures. nih.gov

Reactivity of the Thiophene Heterocyclic Ring System

The thiophene ring in N-(2-Thienylethyl)formamide is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the activating nature of the 2-ethylformamide substituent.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Thiophene undergoes electrophilic aromatic substitution (EAS) more readily than benzene. The sulfur atom stabilizes the cationic intermediate (the sigma complex) through resonance, directing incoming electrophiles primarily to the C2 and C5 positions. Since the C2 position in N-(2-Thienylethyl)formamide is already substituted, electrophilic attack is strongly directed to the C5 position. The 2-ethylformamide group acts as an activating, ortho-, para-director (with C5 being the equivalent of the para-position), further enhancing the nucleophilicity of the ring.

Common EAS reactions applicable to this substrate include:

Bromination: Reaction with N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or bromine in acetic acid would selectively yield N-[2-(5-bromo-thiophen-2-yl)ethyl]formamide. google.comeurekaselect.com

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl (-CHO) group. jk-sci.comchemistrysteps.com This reaction on N-(2-Thienylethyl)formamide is expected to produce N-[2-(5-formyl-thiophen-2-yl)ethyl]formamide. The Vilsmeier reagent is a relatively mild electrophile, well-suited for activated heterocyclic systems. chemistrysteps.comresearchgate.net

| Reaction | Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | NBS, THF | N-[2-(5-bromo-thiophen-2-yl)ethyl]formamide | C5 |

| Nitration | HNO₃, H₂SO₄ | N-[2-(5-nitro-thiophen-2-yl)ethyl]formamide | C5 |

| Formylation | POCl₃, DMF | N-[2-(5-formyl-thiophen-2-yl)ethyl]formamide | C5 |

| Acylation | CH₃COCl, AlCl₃ | N-[2-(5-acetyl-thiophen-2-yl)ethyl]formamide | C5 |

C-H Functionalization Strategies on the Thiophene Ring

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. For N-(2-Thienylethyl)formamide, palladium-catalyzed C-H functionalization presents a viable strategy for introducing new carbon-carbon or carbon-heteroatom bonds onto the thiophene ring. rsc.orgmdpi.com

While the C5 position is electronically favored for substitution, the presence of a coordinating group can direct the metal catalyst to other positions. The amide group in the side chain, or a derivative thereof, could potentially act as a directing group to facilitate C-H activation at the C3 position. This strategy, known as directed C-H activation, would involve the formation of a palladacycle intermediate, which then undergoes reductive elimination with a coupling partner (e.g., an aryl halide) to form the C3-functionalized product. nih.gov Such reactions typically require a palladium catalyst (like Pd(OAc)₂), a ligand, and an oxidant. mdpi.com This approach allows for regioselective modifications that are complementary to classical electrophilic substitution patterns.

Annulation Reactions and Construction of Fused Heterocyclic Systems

Annulation reactions that build a new ring onto the thiophene nucleus are crucial for synthesizing complex polycyclic aromatic systems. As discussed in section 3.2.4, the Bischler-Napieralski reaction is a premier example of an annulation strategy starting from N-(2-Thienylethyl)formamide, leading to the formation of the 4,5-dihydrothieno[2,3-c]pyridine skeleton. wikipedia.org

Another related and effective strategy for constructing this ring system is the Pictet-Spengler reaction. This reaction involves the condensation of the parent amine, 2-thiophene ethylamine (B1201723), with an aldehyde (such as formaldehyde) to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization onto the C3 position of the thiophene ring. google.com This method has been successfully employed to synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a closely related isomer, demonstrating the viability of such cyclizations onto the thiophene ring. google.com These annulation methods are foundational in medicinal chemistry for accessing novel scaffolds like the thienopyridines, which are present in various biologically active molecules. researchgate.netnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Thienylethyl Formamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-Thienylethyl formamide (B127407), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular orbital landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

For 3-Thienylethyl formamide, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, which acts as the primary electron-donating moiety. The LUMO, conversely, would likely be distributed over the formamide group, particularly the C=O bond, which serves as the electron-accepting region.

Based on studies of similar thiophene derivatives, the HOMO and LUMO energy values for this compound can be expected to fall within a typical range for small organic molecules.

Table 1: Illustrative HOMO-LUMO Energy Values for this compound (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.0 to 0.0 |

Note: These values are estimations based on related compounds and are for illustrative purposes only.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. For this compound, the HOMO-LUMO gap would be a key indicator of its stability. A larger gap suggests higher stability and lower reactivity. irjweb.com

The energy gap is calculated as: ΔE = ELUMO - EHOMO

Using the illustrative values from Table 1, the estimated energy gap would be in the range of 4.5 to 6.5 eV.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

η = (ELUMO - EHOMO) / 2

S = 1 / η

Electronegativity (χ) : This is the power of an atom or a group of atoms in a molecule to attract electrons.

χ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

ω = χ² / (2η)

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical)

| Descriptor | Formula | Estimated Value Range |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 - 6.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 - 3.25 eV |

| Chemical Softness (S) | 1 / η | 0.31 - 0.44 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 2.75 - 3.75 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 1.16 - 2.81 eV |

Note: These values are derived from the illustrative HOMO-LUMO energies and are for representative purposes.

Theoretical Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation and characterization of new compounds.

Predicted NMR Shifts : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would be expected to show characteristic signals for the thiophene ring protons and carbons, as well as for the ethyl and formamide moieties. researchgate.net For instance, the thiophene protons would likely appear in the aromatic region (around 7 ppm), while the ethyl protons would be in the aliphatic region. researchgate.netchemicalbook.com

Predicted IR Frequencies : The simulated Infrared (IR) spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the formamide group, typically in the region of 1650-1700 cm⁻¹. spectroscopyonline.com Other characteristic peaks would include N-H stretching and bending vibrations, as well as C-H and C-S stretching modes from the thiophene ring. mdpi.com

Predicted UV-Vis Absorption : Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum. For this compound, π → π* transitions within the thiophene ring are expected to be the most significant, leading to absorption maxima in the UV region.

Ab Initio and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible ethyl linker in this compound allows for multiple conformations. Ab initio calculations and molecular dynamics (MD) simulations would be instrumental in exploring the potential energy surface and identifying the most stable conformers. nih.govbiorxiv.org These simulations can reveal the preferred spatial arrangement of the thiophene ring relative to the formamide group and how this is influenced by intramolecular hydrogen bonding or steric effects. researchgate.net

MD simulations can also provide insights into intermolecular interactions, such as hydrogen bonding between the N-H of the formamide and the C=O group of a neighboring molecule, which would be crucial in understanding its solid-state packing and bulk properties.

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the formamide group or electrophilic substitution on the thiophene ring could be investigated. nih.govpnas.orgacs.org

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the molecule's reactivity and potential synthetic transformations. For instance, studies on formamide itself have detailed its decomposition pathways, which could serve as a basis for modeling reactions of its derivatives. nih.govrsc.org

Synthetic Utility and Applications in Downstream Organic Synthesis

N-(2-(Thiophen-3-yl)ethyl)formamide as a Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The intrinsic chemical nature of 3-Thienylethyl formamide (B127407) makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of thiophene-fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the thiophene (B33073) moiety.

3-Thienylethyl formamide is a classic substrate for electrophilic cyclization reactions that forge new nitrogen-containing rings fused to the thiophene core. Two prominent examples of such transformations are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular cyclodehydration of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com When applied to this compound, this reaction is expected to yield a thieno[3,2-c]dihydropyridine derivative. The mechanism proceeds via an electrophilic attack on the electron-rich C2 position of the thiophene ring, which is the most nucleophilic site. jk-sci.com The resulting dihydropyridine (B1217469) can be subsequently dehydrogenated to the corresponding aromatic thieno[3,2-c]pyridine (B143518), a valuable scaffold in pharmaceutical research.

Similarly, the Pictet-Spengler reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.org While the classic reaction starts with a primary amine, the formamide of this compound can be hydrolyzed in situ or, more commonly, the reaction is performed on the parent 3-(2-aminoethyl)thiophene, which is then condensed with an aldehyde to form an imine. This imine undergoes an intramolecular electrophilic substitution to form a thieno-fused tetrahydropyridine. wikipedia.orgnih.gov The choice of the aldehyde component allows for the introduction of various substituents on the newly formed ring, providing a straightforward route to a library of diverse heterocyclic compounds.

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Reaction Name | Precursor | Typical Reagents | Resulting Heterocyclic Scaffold |

| Bischler-Napieralski | N-(2-(Thiophen-3-yl)ethyl)formamide | POCl₃ or P₂O₅, reflux | Thieno[3,2-c]dihydropyridine |

| Pictet-Spengler | 3-(2-Aminoethyl)thiophene (derived from precursor) + Aldehyde (R-CHO) | Protic or Lewis acid (e.g., TFA, HCl) | Substituted Thieno[3,2-c]tetrahydropyridine |

In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The formyl group in this compound serves as an effective protecting group for the primary amine functionality. libretexts.org

Acylation of the amine to form an amide significantly reduces the nucleophilicity of the nitrogen atom. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. libretexts.org This protection strategy is crucial when performing electrophilic substitution reactions on the thiophene ring, such as halogenation, nitration, or Friedel-Crafts acylation. With the amine protected, these reactions can proceed selectively on the thiophene ring without side reactions involving the amino group.

The formyl group is advantageous due to its small size and its straightforward introduction and removal. It can be readily removed under either acidic or basic hydrolytic conditions to regenerate the free amine, which can then be used in subsequent synthetic steps, such as the Pictet-Spengler reaction or coupling with other molecules.

Table 2: Formyl Group as an Amine Protecting Strategy

| Stage | Reaction | Typical Reagents | Purpose |

| Protection | Formylation of 3-(2-aminoethyl)thiophene | Formic acid, or ethyl formate | To decrease the nucleophilicity of the amine and prevent side reactions. |

| Reaction on Ring | Electrophilic Substitution | e.g., NBS (bromination), HNO₃/H₂SO₄ (nitration) | To functionalize the thiophene ring at specific positions. |

| Deprotection | Hydrolysis of the formamide | Aqueous HCl or NaOH | To restore the primary amine functionality for further synthesis. |

Intermediate in the Formation of Advanced Organic Building Blocks

Beyond its direct use in forming fused heterocycles, this compound acts as a key intermediate in the synthesis of more complex, non-cyclic building blocks. These advanced intermediates are designed for incorporation into larger, functional molecules.

By leveraging the formamide as a protecting group, the thiophene ring can be selectively functionalized. For example, lithiation of the thiophene ring followed by quenching with an electrophile can introduce a wide range of substituents. Subsequent deprotection of the amine yields a bifunctional molecule—a substituted thiophene with an ethylamine (B1201723) side chain. These molecules are valuable building blocks for combinatorial chemistry and the synthesis of targeted molecular probes and pharmaceutical candidates. For instance, a halogenated 3-(2-aminoethyl)thiophene can be used in palladium-catalyzed cross-coupling reactions to attach other aryl groups, building up molecular complexity.

Applications in the Synthesis of Thiophene-Based Materials and Conjugated Polymers

Thiophene and its derivatives are fundamental components in the field of materials science, particularly for organic electronics. nih.gov The unique electronic properties of the thiophene ring make it an excellent candidate for constructing conjugated polymers with desirable semiconducting and optical characteristics.

While this compound itself is not a conjugated monomer, it can be readily converted into one. Through targeted functionalization, such as the introduction of halogens (e.g., bromine or iodine) at the 2- and 5-positions of the thiophene ring, the molecule can be transformed into a monomer suitable for cross-coupling polymerization reactions.

The resulting polymers, featuring a thiophene backbone, are investigated for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The N-(2-thienylethyl)formamide side chain can influence the final properties of the material. For example, it could affect the polymer's solubility, which is a critical factor for solution-based processing and device fabrication. Furthermore, the amide group offers the potential for hydrogen bonding, which can influence the polymer's solid-state packing and morphology, thereby impacting charge transport properties.

The creation of polymeric systems from this compound-derived monomers typically involves metal-catalyzed polycondensation reactions. Methods such as Suzuki, Stille, or direct arylation polymerization (DArP) are commonly employed to link thiophene units into long, conjugated chains. nih.gov

A hypothetical synthetic route would involve the dibromination of this compound, followed by polymerization with a suitable co-monomer (e.g., a distannylated or diboronylated aromatic compound) via a palladium catalyst. This approach allows for the synthesis of alternating copolymers where the electronic properties can be finely tuned by the choice of the co-monomer. The formamide side group can be retained in the final polymer or modified post-polymerization to further adjust the material's properties, such as its interaction with surfaces or other molecules.

Table 3: Potential Polymerization Applications of this compound Derivatives

| Polymerization Method | Required Monomer Functionalization | Potential Polymer Properties | Potential Applications |

| Suzuki Polycondensation | Dibromo- and/or Diboronyl- derivative | Tunable bandgap, good solubility | Organic photovoltaics (OPVs), OFETs |

| Stille Polycondensation | Dibromo- and/or Distannyl- derivative | High charge carrier mobility | Organic field-effect transistors (OFETs) |

| Direct Arylation Polymerization (DArP) | Dibromo- derivative (polymerized with a C-H activated co-monomer) | Reduced synthetic steps, "greener" synthesis | Large-area printed electronics |

Q & A

Q. What ethical guidelines apply to studies investigating the toxicity of this compound in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.